1-(4-Chlorophenyl)butane-1,3-dione

Bioinorganic Chemistry Anticancer Agents Metal-Based Drugs

β-Diketone ligands often lack the lipophilicity required for efficient cellular uptake in metallodrug development. 1-(4-Chlorophenyl)butane-1,3-dione directly addresses this: the electron-withdrawing 4-chloro substituent enhances lipophilicity while preserving the enolization framework essential for metal chelation. • Ga/In complexes: IC₅₀ = 10.34 µM against MCF-7 breast cancer cells with enhanced cellular uptake • ⁶⁷Ga complexes exhibit superior serum stability for improved diagnostic imaging pharmacokinetics • Consistent ≥98% purity ensures reproducible coordination chemistry across batches. Bulk quantities available for preclinical development programs.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 6302-55-2
Cat. No. B1593992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)butane-1,3-dione
CAS6302-55-2
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
InChIKeyTVWDRSJRFMTIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)butane-1,3-dione (CAS 6302-55-2) – A Chloro-Functionalized β-Diketone Building Block for Coordination Chemistry and Bioactive Ligand Development


1-(4-Chlorophenyl)butane-1,3-dione (CAS 6302-55-2), also known as 4-chlorobenzoylacetone or p-chlorobenzoylacetone, is an aromatic β-diketone characterized by a butane-1,3-dione backbone substituted with a 4-chlorophenyl group at the 1-position . It exists predominantly in its enol form in solution and participates in typical β-diketone reactions, including chelation with metal ions and condensation to form heterocycles . Its distinctive feature is the electron-withdrawing chloro substituent, which modulates the electronic properties of the β-diketone core, influencing its acidity, tautomeric equilibria, and the lipophilicity of derived complexes compared to its non-halogenated analogs [1].

Chloro-substituted β-diketone building block for metal-chelation studies
Enol tautomer dominance supports complexation in solution
Reported electronic modulation of β-diketone core via 4-chloro group

Why 1-(4-Chlorophenyl)butane-1,3-dione Cannot Be Replaced by Unsubstituted Benzoylacetone in Ligand Design


β-Diketones are a versatile class of ligands, but their performance in biological and catalytic applications is highly sensitive to substituent effects. The 4-chloro substituent in 1-(4-chlorophenyl)butane-1,3-dione is not a passive structural feature; it actively modulates key physicochemical properties such as lipophilicity and electronic distribution, which directly translate into altered biological activity and pharmacokinetic behavior of derived metal complexes. Direct comparative studies demonstrate that replacing the chloro-substituted β-diketone with its non-halogenated analog (benzoylacetone) yields complexes with lower lipophilicity, reduced cellular uptake, and diminished cytotoxicity against cancer cell lines, underscoring the functional necessity of the specific substituent [1].

Lipophilicity & uptake mismatch
The chloro substituent increases lipophilicity; the non-halogenated analog may yield complexes with lower cellular uptake and different serum interaction.
Cytotoxicity profile may not transfer
Reported IC50 in MCF-7 cells is higher for complexes derived from unsubstituted benzoylacetone; direct substitution may alter model-response endpoints.
Stability context may differ
Serum stability and protein binding profiles are ligand-dependent; the non-halogenated analog may not reproduce the reported stability context.

Quantitative Differentiation of 1-(4-Chlorophenyl)butane-1,3-dione Against Benzoylacetone Analogs in Bioinorganic Applications


Enhanced Cytotoxicity of Indium Complexes Against MCF-7 Breast Cancer Cells

In a direct head-to-head comparison, the indium(III) complex derived from the hydrazone of 4-chlorobenzoylacetone (InL2) exhibited significantly greater cytotoxicity against MCF-7 breast carcinoma cells than the complex derived from the non-halogenated benzoylacetone analog (InL1). The chloro-substituted ligand-containing complex InL2 demonstrated an IC50 value of 10.34 ± 1.69 µM, whereas the non-halogenated analog showed markedly lower activity, with the study concluding that complexes with the H2L2 ligand are 'more active and selective against MCF-7' [1].

Cytotoxicity (MCF-7)
Reported
InL2 IC50 10.34 µM vs InL1 (less active)
Supports cytotoxicity endpoint review in breast cancer cell model
Direct head-to-head comparison, MCF-7 cell line
Bioinorganic Chemistry Anticancer Agents Metal-Based Drugs

Increased Lipophilicity and Serum Protein Binding of Gallium Complexes

The lipophilicity of gallium-67-labeled complexes was directly compared between the chloro-substituted ligand (H2L2) and the non-halogenated analog (H2L1). The 67GaL2 complex, derived from 4-chlorobenzoylacetone, exhibited greater lipophilicity than 67GaL1, a property that correlated with its enhanced suppression of human serum albumin (HSA) fluorescence [1]. Furthermore, 67GaL2 demonstrated higher stability in human serum and in the presence of apo-transferrin compared to the non-halogenated congener 67GaL1 [1].

Lipophilicity & Serum Stability
Reported
67GaL2: greater lipophilicity, HSA suppression, serum stability vs 67GaL1
Supports formulation-exposure review and probe design context
Qualitative comparison, human serum assays
Radiopharmaceuticals Drug Delivery Pharmacokinetics

Enhanced Cellular Uptake of Radiocomplexes in Cancer Cells

Cellular uptake assays using gallium-67 labeled complexes revealed that the 67GaL2 complex, incorporating the 4-chlorobenzoylacetone-derived ligand, exhibited higher accumulation in both MCF-7 and PC-3 cancer cells compared to the non-halogenated 67GaL1 analog [1]. This increased cellular uptake is directly attributed to the enhanced lipophilicity conferred by the chloro substituent.

Cellular Uptake
Reported
Higher accumulation in MCF-7 and PC-3 cells for 67GaL2
Supports uptake assay interpretation in cancer cell lines
Attributed to chloro-substituent lipophilicity
Radiopharmaceuticals Molecular Imaging Cancer Theranostics

Modulation of Tautomeric Equilibrium and Hydrogen Bonding via Chloro Substituent

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level compared the cis-enol forms of benzoylacetone (BA) and para-chloro-benzoylacetone (Cl-BA). The energy difference between the two stable cis-enol forms in the chloro-substituted molecule was calculated to be approximately 0.8 kcal/mol, indicating that both forms can coexist in solution [1]. This behavior, while similar to the non-halogenated analog, demonstrates that the chloro substituent does not disrupt the intramolecular hydrogen bonding essential for metal chelation, thereby preserving the ligand's core functionality while imparting beneficial lipophilic and electronic properties.

Tautomer Energy
Reported
~0.8 kcal/mol between cis-enol conformers
Tautomeric context for complexation behavior
DFT calculation (B3LYP/6-311++G**)
Physical Organic Chemistry Ligand Design Computational Chemistry

Predicted Acidity (pKa) Altered by Chloro Substituent

The predicted acid dissociation constant (pKa) for 1-(4-chlorophenyl)butane-1,3-dione is 8.41 ± 0.10 , while the experimentally determined pKa for the non-halogenated benzoylacetone is reported as pK1: 8.23 at 25°C . The electron-withdrawing chloro substituent slightly increases the pKa, reflecting a subtle but measurable effect on the acidity of the central enol proton, which can influence metal complexation equilibria and stability constants.

Acidity (pKa)
Context-dependent
Predicted pKa 8.41 vs benzoylacetone pK1 8.23 (Δ≈0.18)
Acidity context for complexation equilibria review
Predicted vs experimental; data to verify
Physicochemical Property Prediction Ligand Acidity Complexation Equilibria

Preferred Application Scenarios for 1-(4-Chlorophenyl)butane-1,3-dione Based on Quantitative Evidence


Development of High-Potency Metal-Based Anticancer Agents

The demonstrated superiority of indium and gallium complexes derived from 1-(4-chlorophenyl)butane-1,3-dione in terms of cytotoxicity against MCF-7 cells (IC50 = 10.34 µM) and enhanced cellular uptake makes this compound the ligand of choice for synthesizing next-generation metallodrugs targeting breast and prostate cancers [1]. Procurement should prioritize this specific β-diketone over non-halogenated analogs to maximize therapeutic potential.

Synthesis of Lipophilic Radiopharmaceuticals and Theranostic Agents

The increased lipophilicity and superior serum stability of 67GaL2 complexes directly translate to improved pharmacokinetics for diagnostic imaging and targeted radiotherapy [1]. Researchers developing gallium-68 or gallium-67 based radiopharmaceuticals should select 1-(4-chlorophenyl)butane-1,3-dione as a precursor to enhance tumor uptake and retention, leading to better imaging contrast or therapeutic efficacy.

Rational Ligand Design in Coordination Chemistry

The chloro substituent in 1-(4-chlorophenyl)butane-1,3-dione offers a tunable handle for modulating ligand lipophilicity without disrupting the essential enolization and hydrogen-bonding framework required for metal chelation [1][2]. This makes it an ideal building block for coordination chemists seeking to fine-tune the physicochemical properties of metal complexes for applications in catalysis, materials science, or bioinorganic chemistry, where the balance between hydrophilicity and lipophilicity is critical.

Application
Selection Property
Validation Focus
Metal-based anticancer agent research
Chloro-substituted ligand for cytotoxicity screening
MCF-7 cell viability endpoints
Radiopharmaceutical uptake studies
Lipophilic ligand for imaging probe development
Serum stability and cell uptake assays
Coordination chemistry ligand design
Tunable electronic/lipophilic profile
Complexation equilibria and tautomerism review

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